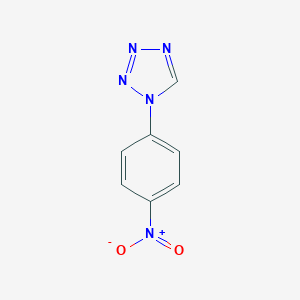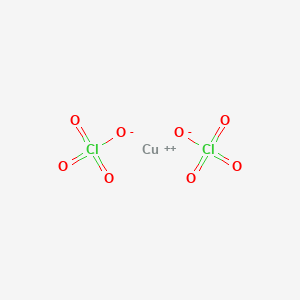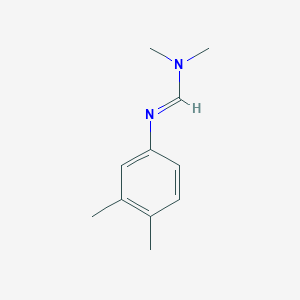
N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine, commonly known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a formamidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in various research fields.
Mécanisme D'action
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of oxidative stress and inflammation, which are key factors in many diseases. DMF has been shown to activate the Nrf2 pathway, leading to a reduction in oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
DMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. DMF has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMF is its wide range of biochemical and physiological effects, making it a versatile compound for use in various research fields. DMF is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of DMF is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are many potential future directions for research involving DMF. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMF has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use in cancer treatment. DMF has been shown to have anti-tumor effects and may be able to be used in combination with other cancer treatments to improve outcomes. Overall, DMF is a promising compound for use in scientific research and has the potential to make significant contributions to many fields of study.
Méthodes De Synthèse
DMF can be synthesized through a reaction between N,N-dimethylformamide and 3,4-dimethylbenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through a series of distillation and recrystallization steps to obtain pure DMF.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in various research fields. DMF has been used in studies related to cancer, neurodegenerative diseases, and inflammation.
Propriétés
Numéro CAS |
13181-63-0 |
|---|---|
Nom du produit |
N,N-Dimethyl-N'-(3,4-dimethylphenyl)formamidine |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
N'-(3,4-dimethylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-11(7-10(9)2)12-8-13(3)4/h5-8H,1-4H3 |
Clé InChI |
XWNIJAMAQNWJCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CN(C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)N=CN(C)C)C |
Synonymes |
N,N-Dimethyl-N'-(3,4-xylyl)formamidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
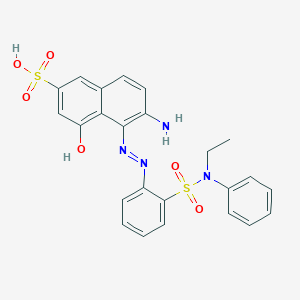
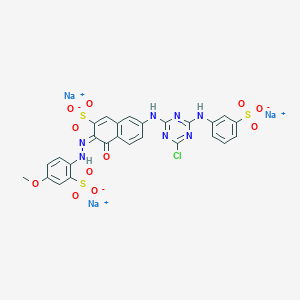
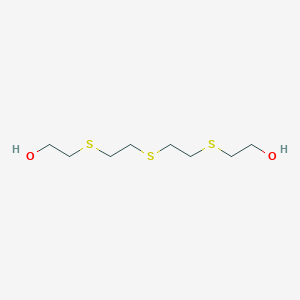
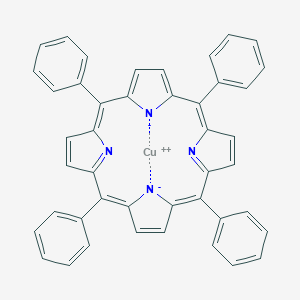
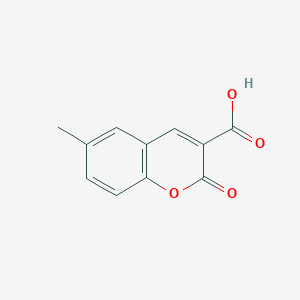
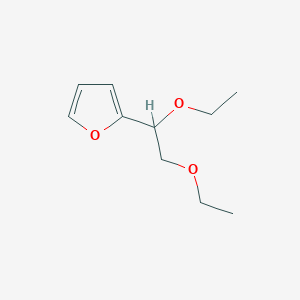
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
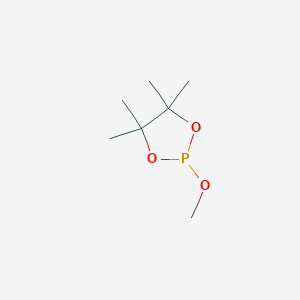

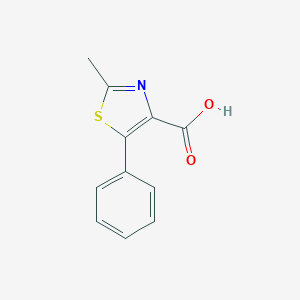
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
